molecular formula C7H8N2O2 B1294320 2-Amino-N-hydroxybenzamide CAS No. 5623-04-1

2-Amino-N-hydroxybenzamide

Cat. No. B1294320
CAS RN: 5623-04-1
M. Wt: 152.15 g/mol
InChI Key: VMKPDXOZTSISIW-UHFFFAOYSA-N
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Patent
US04521420

Procedure details

35 g (0.2 mol) of o-chlorobenzoyl chloride are added to a solution of 30.4 g (0.2 mol) of o-aminobenzhydroxamic acid in 250 ml of dioxane at 20°-30° C. The mixture is boiled under reflux for 3 hours, the solvent is then distilled in vacuo, 100 ml of ether are added to the residue, and the crystalline product is filtered off under suction. It is dissolved in 300 ml of 5% strength sodium hydroxide solution, the solution is filtered and the filtrate is acidified with concentrated hydrochloric acid. The precipitated product is then filtered off under suction and rinsed with water. In this manner, 28.2 g (52% of theory) of 2-(2-chlorophenyl)-3-hydroxy-3,4-dihydro-4-oxo-quinazoline are obtained in the form of crystals of melting point 211° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=O.[NH2:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]([NH:16][OH:17])=[O:15]>O1CCOCC1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]1[N:16]([OH:17])[C:14](=[O:15])[C:13]2[C:12](=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:11]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
30.4 g
Type
reactant
Smiles
NC1=C(C(=O)NO)C=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is then distilled in vacuo, 100 ml of ether
ADDITION
Type
ADDITION
Details
are added to the residue
FILTRATION
Type
FILTRATION
Details
the crystalline product is filtered off under suction
DISSOLUTION
Type
DISSOLUTION
Details
It is dissolved in 300 ml of 5% strength sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the solution is filtered
FILTRATION
Type
FILTRATION
Details
The precipitated product is then filtered off under suction
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.